4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
“4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide” is a compound that belongs to the family of thiazole-containing molecules. It has been studied for its pharmacological activities, particularly its antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroanalytical methods such as NMR, IR, and elemental analysis . The molecular weight of a similar compound, Acetamide, N-(4-bromophenyl)-, is 214.059 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various methods. For instance, the molecular weight of a similar compound, Acetamide, N-(4-bromophenyl)-, is 214.059 . More specific properties like phase change data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum can be obtained from specialized databases like the NIST Chemistry WebBook .Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound for their antimicrobial potential . These derivatives were tested against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity.
- The thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Related compounds with a [6-(4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide structure demonstrated cytotoxicity against human tumor cell lines, including prostate cancer .
- Computational studies, such as molecular docking, have highlighted the binding interactions of these compounds with specific receptors. This information aids in designing novel drugs .
Antimicrobial Activity
Thiazole Nucleus and Medicinal Properties
Cytotoxicity and Antitumor Activity
In Silico Analysis and Drug Development
Structural Characterization
Mechanism of Action
Target of Action
It is known that similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
It is suggested that similar compounds may exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
It is known that similar compounds can interfere with the biosynthesis of bacterial lipids, which could potentially disrupt essential cellular processes .
Pharmacokinetics
The compound is soluble in toluene , which suggests it may have good bioavailability.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Action Environment
It is known that similar compounds can exhibit their antimicrobial activity in a variety of environments .
properties
IUPAC Name |
4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-11(22)12-2-4-14(5-3-12)17(23)21-18-20-16(10-24-18)13-6-8-15(19)9-7-13/h2-10H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMLGHWKOUTJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide |
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